![molecular formula C10H8N2O3 B2487143 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 123419-91-0](/img/structure/B2487143.png)

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

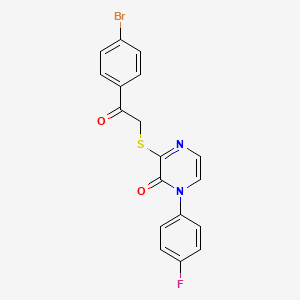

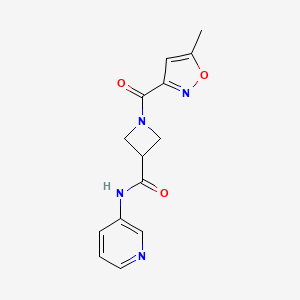

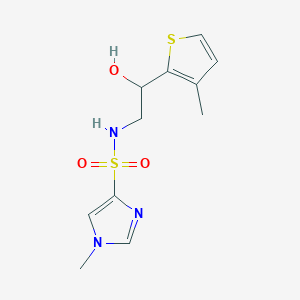

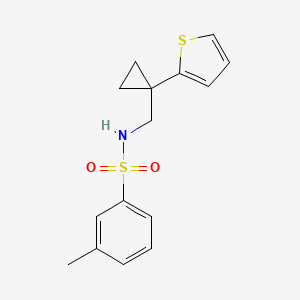

The synthesis of derivatives related to 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 10-Oxo-10H-pyrido[1,2-a]thieno derivatives from methyl tetrahydro-4-oxo-3-thiophenecarboxylate and aminonicotinic acid demonstrates the complexity and versatility of the synthetic routes employed in creating such compounds (Connor et al., 1982).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by crystallography and spectroscopic methods. For instance, the crystal structure of a closely related compound, 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, was elucidated showing two conjugated aromatic rings almost coplanar, highlighting the rigid and planar nature of these molecules which is crucial for their interactions with biological targets (Zhang et al., 2013).

Chemical Reactions and Properties

Chemical modifications at various positions of the pyrido[1,2-a]pyrimidine nucleus have been explored to optimize biological properties. For example, methylation at position 8 of the pyridine moiety has been attempted to enhance analgesic properties, demonstrating the chemical versatility and potential for derivatization of this core structure (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystal packing, and hydrogen bonding capabilities, are crucial for their pharmacological application. Detailed crystallographic analysis reveals the presence of intermolecular hydrogen bonds and π–π stacking interactions, which are significant for understanding the compound's behavior in solid-state and its interaction with biological macromolecules (Zhang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and ability to undergo various organic reactions, are central to the compound's utility as an intermediate in synthesizing more complex molecules. The exploration of these reactions allows for the development of novel compounds with enhanced biological activities. For instance, the reaction of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives with DNA was studied to understand its potential interaction mechanisms, indicating groove mode binding via hydrogen bonds, which could be pivotal for designing new drugs (Zhang et al., 2013).

Wissenschaftliche Forschungsanwendungen

Tautomeric Equilibria in Nucleic Acid Bases

The study by Person et al. (1989) examines the tautomeric equilibria of purine and pyrimidine bases, specifically the change in these equilibria due to alterations from an inert to a polar environment. The study reviews infrared studies of biologically significant nucleic acid bases, providing insights into the isolated bases and the effects of their interactions with the environment. This research highlights the importance of understanding tautomeric forms and their stabilities in different environments, which is crucial for comprehending biological processes such as spontaneous mutation (Person et al., 1989).

Synthesis of Pyrimidoquinolines

Nandha Kumar et al. (2001) describe the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid and anthranilic acid. This synthesis is significant for its contribution to the biological activity of these compounds. The structural confirmation through spectral and analytical data underlines the potential of these synthesized compounds in scientific research, especially considering their therapeutic importance (Nandha Kumar et al., 2001).

Application of Hybrid Catalysts in Synthesis

Parmar et al. (2023) discuss the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. The review covers various synthetic pathways and the use of diverse catalysts, emphasizing the synthesis's challenges due to the structural complexity of the main core. The potential applications of these scaffolds in medicinal and pharmaceutical industries are highlighted, showcasing their broad applicability and the role of hybrid catalysts in their synthesis (Parmar et al., 2023).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) review the impact of carboxylic acids as microbial inhibitors in the fermentation process, emphasizing their use in producing biorenewable chemicals. The review addresses the challenges posed by these acids at concentrations below the desired yield and titer, exploring metabolic engineering strategies to enhance microbial robustness. Understanding these mechanisms is crucial for improving industrial performance and the production of chemicals from biomass (Jarboe et al., 2013).

Eigenschaften

IUPAC Name |

2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-8(10(14)15)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZENLHLLEJMNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)

![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)

![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)